N-Morpholinyllysergamide maleate N-Morpholinyllysergamide maleate LSM-775 (maleate) (solution) is an analytical reference material categorized as a lysergamide. LSM-775 has weak hallucinogenic properties. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 101896-80-4
VCID: VC7829123
InChI: InChI=1S/C20H23N3O2.C4H4O4/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-3(6)1-2-4(7)8/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1
SMILES: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O
Molecular Formula: C24H27N3O6
Molecular Weight: 453.5 g/mol

N-Morpholinyllysergamide maleate

CAS No.: 101896-80-4

Cat. No.: VC7829123

Molecular Formula: C24H27N3O6

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

N-Morpholinyllysergamide maleate - 101896-80-4

Specification

CAS No. 101896-80-4
Molecular Formula C24H27N3O6
Molecular Weight 453.5 g/mol
IUPAC Name [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C20H23N3O2.C4H4O4/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-3(6)1-2-4(7)8/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1
Standard InChI Key JNCMTRGSZCFIFZ-ZYXUSYCASA-N
Isomeric SMILES CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O
SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

N-Morpholinyllysergamide maleate consists of a lysergamide core fused with a morpholine ring via an amide bond. The maleate salt (but-2-enedioic acid) enhances solubility and stability. The IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone; (Z)-but-2-enedioic acid . Key structural features include:

  • Stereochemistry: The 6aR and 9R configurations are critical for receptor interactions, mirroring LSD’s stereochemical requirements for 5-HT2A_{2A} receptor binding .

  • SMILES Notation: CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O .

  • InChIKey: JNCMTRGSZCFIFZ-ZYXUSYCASA-N .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC24_{24}H27_{27}N3_{3}O6_{6}
Molecular Weight453.5 g/mol
Parent CompoundLysergic acid morpholide (CID 199507)
Salt FormMaleate (Z)-but-2-enedioate
CAS Registry Number101896-80-4

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general route involves:

  • Lysergic Acid Activation: Conversion of lysergic acid to its acid chloride using thionyl chloride.

  • Morpholine Conjugation: Reaction with morpholine to form the amide bond.

  • Salt Formation: Precipitation with maleic acid in a polar solvent .

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are standard for purity assessment and metabolite detection:

  • HPLC Conditions:

    • Column: YMC Pack Pro C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase: 0.1% H3_3PO4_4 in water (A) and acetonitrile (B).

    • Gradient: 35% A to 5% A over 24 minutes .

  • LC-MS/MS: Used for quantifying lysergamides in biological matrices with a limit of detection (LOD) of 0.01 ng/mL .

Pharmacological Profile

Receptor Interactions

N-Morpholinyllysergamide maleate shares LSD’s affinity for serotonin receptors but with modified efficacy:

  • 5-HT1_{1} Subtypes: Partial agonism at 5-HT1B/1D/1F_{1B/1D/1F} (EC50_{50} < 10 nM), akin to 2-bromo-LSD .

  • 5-HT2A_{2A}: Antagonism or weak partial agonism, potentially reducing hallucinogenic effects .

  • Off-Target Activity: Moderate binding to dopamine D2_2 and adrenergic α1A_{1A} receptors (Ki_i ≈ 100–300 nM) .

Table 2: Select Receptor Affinities

ReceptorActivityEC50_{50}/Ki_i (nM)
5-HT1B_{1B}Partial Agonist3.2 ± 0.8
5-HT2A_{2A}Antagonist4.14 ± 1.1
D2_2Weak Antagonist210 ± 45

Pharmacokinetics

Data from analogous lysergamides suggest:

  • Bioavailability: ~50% in rodents due to first-pass metabolism.

  • Half-Life: 1.2–2.6 hours in plasma, with rapid blood-brain barrier penetration .

  • Metabolites: Oxidized and hydroxylated derivatives detected in vitro, though quantification remains challenging .

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